Methyl-1-etiocholenolol

Description

Historical Context of Steroid Synthesis and Discovery Relevant to Methyl-1-etiocholenolol

The history of this compound is rooted in the continuous development of synthetic anabolic steroids. Following legislative bans on many existing anabolic steroids, new "designer" compounds began to appear on the market, often sold as nutritional supplements. dshs-koeln.deradical-research.com this compound emerged in this context, marketed under names like "Methyl-1-Alpha" and "Alpha One" in the mid-2000s. radical-research.com

While its structural relatives, such as etiocholanolone, are related to endogenous hormones, this compound itself is a synthetic creation. vitabase.com It was designed to be a precursor, or prohormone, that converts into a more active anabolic agent, methyl-1-testosterone (M1T), within the body. mysupplementstore.comanabolicminds.com The nomenclature used in its marketing, often the lengthy "this compound-epietiocholanolone," caused some initial confusion regarding its exact chemical identity, though it is now understood to be a diol precursor to M1T. radical-research.com

Systematic Nomenclature and Synonyms of this compound

The precise identification of chemical compounds through systematic nomenclature is fundamental in scientific research.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol . nih.govvulcanchem.com This name precisely describes its molecular structure. The compound is registered in the Chemical Abstracts Service (CAS) database with the registry number 13974-35-1 . nih.govncats.io

| Identifier | Value |

| IUPAC Name | (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol |

| CAS Registry Number | 13974-35-1 |

This table provides the formal IUPAC name and CAS number for this compound.

In academic literature and commercial products, this compound has been referred to by several synonyms. This has sometimes led to ambiguity. radical-research.com

| Synonym | Context/Notes |

| Methyl-1-AD | Common abbreviation used in non-academic sources. anabolicminds.com |

| Methyl-1-Alpha (M-1-A) | Product name for a supplement containing the compound. radical-research.com |

| Alpha One | Another product name for supplements containing the compound. mysupplementstore.comradical-research.com |

| 17a-methyl-1-androstene-3b,17b-diol | A descriptive synonym. anabolicminds.com |

| (3beta,5alpha,17beta)-17-Methyl-androst-1-ene-3,17-diol | A common way of writing the systematic name. nih.gov |

This interactive table lists various synonyms used for this compound.

Structural Classification within the Steroid Hormone Family

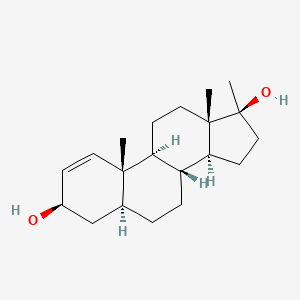

This compound is classified as a synthetic androstane (B1237026) steroid. vitabase.com Its core is the four-ring structure characteristic of all steroids, known as the cyclopentanoperhydrophenanthrene nucleus. Specifically, it is a derivative of the androstane skeleton, which is a C19 steroid, meaning it has 19 carbon atoms in its fundamental structure.

Key structural features that define this compound include:

A methyl group attached to carbon 17 (C17).

Hydroxyl (-OH) groups at the C3 and C17 positions.

A double bond between C1 and C2 in the first (A) ring of the steroid nucleus. nih.gov

It is considered a 17-alpha alkylated steroid, a structural modification common in orally active steroids. radical-research.com The compound is structurally a diol (containing two hydroxyl groups) and serves as a direct precursor to methyl-1-testosterone (M1T), into which it converts via the action of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD). anabolicminds.comradical-research.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

13974-35-1 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

UMCBDWHORFFLCD-UYEYMFBJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Studies of Methyl 1 Etiocholenolol

Established Synthetic Pathways and Methodologies for Methyl-1-etiocholenolol

The synthesis of this compound, while not extensively detailed in publicly available literature as a primary research focus, can be inferred from established methodologies in steroid chemistry. The core of its synthesis involves the strategic modification of a pre-existing steroid nucleus.

Precursor Compounds and Reaction Schemes

The synthesis of this compound likely commences from readily available steroid precursors. A plausible starting material is Androsta-1,4-diene-3,17-dione . The synthesis would proceed through a series of key transformations to introduce the required functional groups and stereochemistry.

A potential synthetic route is outlined below:

Selective Grignard Reaction: The synthesis would begin with the selective methylation of the 17-keto group of Androsta-1,4-diene-3,17-dione. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to yield 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one . The stereochemistry at C-17 is directed by the existing steroid backbone.

Catalytic Hydrogenation: The next crucial step is the stereoselective reduction of the A-ring double bonds. Catalytic hydrogenation is a common method for this transformation. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) in a suitable solvent can reduce the C4-C5 double bond. The stereoselectivity of this reduction is influenced by the catalyst and reaction conditions, aiming for the 5α-configuration. This would lead to the formation of 17β-hydroxy-17α-methylandrost-1-en-3-one .

Stereoselective Ketone Reduction: The final step involves the stereoselective reduction of the 3-keto group to a 3β-hydroxyl group. This transformation is critical for achieving the final structure of this compound. A commonly employed method for the stereoselective reduction of a 3-keto group in a 5α-androstane skeleton to the 3β-alcohol is the Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃). researchgate.net This system is known to selectively reduce ketones in the presence of other functional groups and provide high stereoselectivity for the equatorial alcohol (3β-OH). researchgate.net

A summary of potential precursor compounds and their transformations is presented in the table below.

| Precursor Compound | Reagents and Conditions | Intermediate/Final Product |

| Androsta-1,4-diene-3,17-dione | 1. CH₃MgBr, THF | 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one |

| 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one | H₂, Pd/C, Solvent (e.g., Ethyl Acetate) | 17β-hydroxy-17α-methylandrost-1-en-3-one |

| 17β-hydroxy-17α-methylandrost-1-en-3-one | NaBH₄, CeCl₃, Methanol | (3β,5α,17β)-17-Methylandrost-1-ene-3,17-diol |

Key Chemical Transformations and Reaction Mechanisms

The synthesis of this compound hinges on several key chemical transformations, each with a well-understood mechanism in the context of steroid chemistry.

Grignard Reaction at C-17: The nucleophilic addition of the Grignard reagent to the C-17 carbonyl is a standard method for introducing an alkyl group at this position. The approach of the nucleophile is generally from the less hindered α-face, leading to the formation of the 17β-hydroxyl group.

Catalytic Hydrogenation of the A-Ring: The hydrogenation of the conjugated diene system in the A-ring is a critical step for establishing the 5α-stereochemistry. The steroid molecule adsorbs onto the surface of the heterogeneous catalyst (e.g., Pd/C) from the less hindered α-face. The subsequent delivery of hydrogen atoms to the double bonds also occurs from this face, resulting in the formation of the thermodynamically more stable 5α-isomer. The choice of solvent and catalyst type can influence the stereoselectivity of this reaction. acs.org For instance, the hydrogenation of 4-androstene-3,17-dione using immobilized rhodium catalysts has been shown to selectively produce the 5α-diastereoisomer. researchgate.net

Luche Reduction of the 3-Ketone: The reduction of the 3-ketone to the 3β-hydroxyl group is achieved with high stereoselectivity using the Luche reduction. The mechanism involves the coordination of the cerium(III) ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The borohydride then delivers a hydride ion, preferentially from the axial direction (α-face), to produce the equatorial 3β-alcohol. This method is particularly effective for reducing α,β-unsaturated ketones to the corresponding allylic alcohols without affecting the double bond. researchgate.net

Novel Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for modification to generate novel analogues with potentially altered chemical reactivity and biological activity.

Stereoselective Synthesis and Enantiomeric Purity

The synthesis of specific stereoisomers of this compound analogues is paramount, as stereochemistry plays a crucial role in biological activity. The control of stereochemistry during the synthesis of steroid analogues is a well-developed field.

Control of A/B Ring Junction: As discussed, catalytic hydrogenation is a key method for establishing the 5α-stereochemistry. Alternative methods, such as dissolving metal reductions (e.g., Birch reduction), can lead to different stereochemical outcomes at the A/B ring junction.

Control of Hydroxyl Group Stereochemistry: The stereoselective reduction of keto groups is critical. While the Luche reduction typically yields the 3β-alcohol, other reducing agents can produce the 3α-isomer. For instance, reduction with a bulky hydride reagent might favor axial attack to yield the equatorial alcohol, while less hindered reagents might lead to a mixture of isomers. The use of chiral catalysts in hydrogenation or reduction reactions can also achieve high enantiomeric purity. nih.gov

The enantiomeric purity of the final products and intermediates can be assessed using techniques such as chiral chromatography or by forming diastereomeric derivatives that can be separated and analyzed by standard chromatographic or spectroscopic methods. scispace.com

Impact of Structural Modifications on Chemical Reactivity

Modifications to the steroidal backbone of this compound can significantly influence its chemical reactivity.

A-Ring Modifications: Altering the substitution pattern or saturation of the A-ring can impact the reactivity of the 3-hydroxyl group. For example, the presence of neighboring electron-withdrawing or -donating groups can affect its acidity and nucleophilicity. Studies on other androstane (B1237026) derivatives have shown that modifications to the A-ring can lead to promising new compounds with altered biological profiles. acs.org

D-Ring Modifications: The D-ring, with its 17-hydroxyl and 17-methyl groups, is another key site for derivatization. Esterification or etherification of the 17-hydroxyl group can alter the molecule's polarity and steric hindrance around this position. The reactivity of this tertiary alcohol is lower than that of the secondary 3-hydroxyl group. Research on other 17-substituted androstane derivatives has demonstrated that modifications in the D-ring can significantly impact their interaction with biological targets. nih.govresearchgate.net

The introduction of different functional groups at various positions on the steroid nucleus can lead to a diverse library of analogues. The reactivity of these new compounds would depend on the nature and position of the introduced substituents. rasayanjournal.co.in

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to steroid synthesis to develop more sustainable and environmentally friendly processes. researchgate.netiaea.org

Several green chemistry strategies could be implemented in the synthesis of this compound:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a key principle of green chemistry. The use of ionic liquids or supercritical fluids as reaction media in steroid synthesis has been explored. researchgate.net

Heterogeneous Catalysis: The use of solid, recyclable catalysts, such as the Pd/C used in the hydrogenation step, is a hallmark of green chemistry. These catalysts can be easily separated from the reaction mixture and reused, reducing waste. researchgate.netresearchgate.net The development of novel heterogeneous catalysts for various transformations in steroid synthesis is an active area of research. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. This technology has been successfully applied to various reactions in steroid chemistry, including the synthesis of heterocyclic steroid derivatives. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for specific transformations offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. For instance, microbial transformations are widely used in the steroid industry for hydroxylations and other modifications. orientjchem.org The reduction of 17-keto steroids can be achieved using anaerobic microorganisms. nih.gov

The table below summarizes some green chemistry approaches applicable to steroid synthesis.

| Green Chemistry Approach | Application in Steroid Synthesis | Benefits |

| Heterogeneous Catalysis | Hydrogenation, oxidation, reduction reactions. | Catalyst recyclability, reduced waste, milder reaction conditions. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Synthesis of heterocyclic derivatives, esterifications. | Faster reaction times, higher yields, reduced energy consumption. researchgate.net |

| Biocatalysis / Microbial Transformations | Hydroxylations, ketone reductions. | High stereoselectivity, mild reaction conditions, reduced byproducts. orientjchem.orgnih.gov |

| Greener Solvents | Use of ionic liquids, water, or solvent-free conditions. | Reduced environmental impact and toxicity. researchgate.net |

The integration of these green chemistry principles into the synthesis of this compound and its analogues can lead to more efficient, economical, and environmentally responsible manufacturing processes. openresearchlibrary.orgamericanpharmaceuticalreview.com

Biochemical Interactions and Enzymatic Transformations of Methyl 1 Etiocholenolol

Metabolic Pathways and Biotransformation of Methyl-1-etiocholenolol

This compound, a synthetic anabolic steroid, undergoes significant biotransformation primarily in the liver. The metabolic processes are designed to increase its water solubility, thereby facilitating its excretion from the body. The key transformation of this compound is its conversion to the more potent androgen, Methyl-1-testosterone (M1T). This conversion is a critical step in its biological activity. The metabolic pathways involved are characteristic of steroid metabolism and include reactions such as oxidation and conjugation.

In Vitro Metabolism Studies in Hepatic and Extrahepatic Systems

To understand the metabolic fate of this compound, researchers utilize various in vitro systems that mimic physiological conditions. These models are crucial for identifying the enzymes involved and the resulting metabolites without the complexities of in vivo studies.

Incubations with liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard method for studying Phase I metabolism. These preparations are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of steroid metabolism. While specific studies on this compound are limited in publicly accessible scientific literature, it is anticipated that, like other methylated steroids, it would be a substrate for various CYP isoforms. These enzymes would likely catalyze hydroxylation and other oxidative reactions on the steroid nucleus.

Table 1: Anticipated Phase I Metabolic Reactions in Liver Microsomes

| Reaction Type | Enzyme Family | Potential Effect on this compound |

|---|---|---|

| Hydroxylation | Cytochrome P450 | Addition of hydroxyl (-OH) groups to various positions on the steroid backbone. |

This table represents expected metabolic reactions based on the metabolism of similar methylated anabolic steroids.

Primary hepatocyte cultures provide a more complete model of liver metabolism as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors. Studies using cultured hepatocytes would allow for the investigation of the complete metabolic cascade of this compound, from initial oxidation to subsequent conjugation reactions, such as glucuronidation and sulfation, which are critical for detoxification and excretion.

To pinpoint the specific enzymes responsible for the metabolism of this compound, recombinant enzyme systems are employed. These systems express a single, purified enzyme, such as a specific CYP isoform. By incubating the compound with a panel of recombinant CYPs, it is possible to determine which enzymes are the primary catalysts for its biotransformation. This approach is essential for predicting potential drug-drug interactions.

Identification and Characterization of Primary and Secondary Metabolites

The biotransformation of this compound results in the formation of various metabolites. Primary metabolites are the direct products of Phase I reactions, while secondary metabolites are formed through subsequent Phase II conjugation.

The principal and most well-documented metabolic transformation of this compound is its conversion to Methyl-1-testosterone (M1T). This conversion is believed to be a key step in its anabolic activity. Further metabolism of M1T would then lead to a range of downstream metabolites.

Table 2: Known and Potential Metabolites of this compound

| Metabolite Name | Metabolic Phase | Method of Formation |

|---|---|---|

| Methyl-1-testosterone (M1T) | Phase I | Oxidation of the 3-hydroxyl group. |

| Hydroxylated derivatives | Phase I | CYP-mediated hydroxylation at various positions. |

| Glucuronide conjugates | Phase II | Conjugation with glucuronic acid. |

This table is based on the known conversion to M1T and general principles of steroid metabolism.

Enzymatic Interconversions and Isomerizations

The enzymatic landscape of steroid metabolism often includes interconversions and isomerizations. For this compound, it is plausible that enzymes such as hydroxysteroid dehydrogenases (HSDs) play a role in the reversible conversion between hydroxyl and keto groups on the steroid nucleus. For instance, the conversion of the 3-hydroxyl group to a 3-keto group to form M1T is a critical enzymatic step. Isomerization reactions, which alter the spatial arrangement of atoms within the molecule, could also occur, potentially leading to metabolites with different biological activities. However, specific isomerizations for this compound have not been detailed in available research.

Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) in Biotransformation

3β-Hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase is a crucial enzyme in the biosynthesis of all classes of steroid hormones, including progesterone (B1679170), androgens, and estrogens. This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-3-keto steroids. In the context of this compound, 3β-HSD is anticipated to play a significant role in its biotransformation. The enzyme likely acts on the 3β-hydroxyl group of the this compound molecule, oxidizing it to a 3-keto group. This conversion is a critical step that can significantly alter the biological activity of the steroid.

The enzymatic reaction involves the use of NAD+ or NADP+ as a cofactor to accept a hydride ion from the steroid substrate. The reaction is a pivotal point in steroid metabolism, often leading to the formation of more potent or biologically active steroid hormones. The activity of 3β-HSD on this compound would therefore be a key determinant of its metabolic pathway.

Role of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) in Biotransformation

The 17β-Hydroxysteroid dehydrogenase (17β-HSD) family of enzymes is responsible for the interconversion of 17-keto and 17β-hydroxy steroids. These enzymes play a critical role in regulating the biological activity of androgens and estrogens at the cellular level. Different isoforms of 17β-HSD exhibit distinct substrate specificities and tissue distribution, allowing for fine-tuned control of steroid hormone action.

In the metabolism of this compound, 17β-HSD would be expected to act on the 17-position of the steroid nucleus. Depending on the specific isoform present and the cellular environment, 17β-HSD could catalyze either the oxidation of a 17β-hydroxyl group to a 17-keto group or the reduction of a 17-keto group to a 17β-hydroxyl group. This transformation is significant as the presence of a hydroxyl or keto group at the C17 position is a major determinant of a steroid's androgenic or estrogenic activity. The multi-specificity of some 17β-HSD isoforms is based on the pseudo-symmetric structures of androgens that can fit into the enzyme's substrate tunnel in different orientations.

Δ5(10) to Δ4 Isomerization Pathways

The isomerization of the double bond from the Δ5 to the Δ4 position is a critical step in the biosynthesis of most biologically active steroid hormones. This reaction is catalyzed by the isomerase activity of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme complex. Following the oxidation of the 3β-hydroxyl group by 3β-HSD, the same enzyme facilitates the shift of the double bond from the B-ring to the A-ring of the steroid nucleus.

Cytochrome P450 Enzyme System Interactions with this compound

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. These enzymes are involved in a variety of oxidative reactions that are crucial for the synthesis and degradation of steroid hormones.

Cytochrome P450 Isoform Substrate Specificity

The human genome contains 57 CYP450 genes, which are categorized into families and subfamilies based on their sequence similarity. The CYP1, CYP2, and CYP3 families are particularly important for drug metabolism. Different CYP isoforms exhibit distinct but often overlapping substrate specificities. For instance, CYP3A4 is a major enzyme in the liver and is responsible for the metabolism of over 60% of currently available medications.

While specific data on this compound is not available, based on the metabolism of other steroids, it is plausible that it could be a substrate for several CYP isoforms. The structural characteristics of this compound, including its steroid nucleus and methyl group, would determine its affinity for the active sites of different CYP enzymes. The interaction with specific isoforms would dictate the primary routes of its oxidative metabolism, leading to the formation of various hydroxylated or otherwise modified metabolites.

Enzyme Induction and Inhibition Kinetics

Interactions with the CYP450 system can also involve the induction or inhibition of enzyme activity. Enzyme induction is a process where a compound increases the expression of a particular CYP isoform, leading to an accelerated metabolism of its substrates. Conversely, enzyme inhibition occurs when a compound binds to a CYP enzyme and prevents it from metabolizing its substrates. Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based).

A compound like this compound could potentially act as an inducer or inhibitor of specific CYP isoforms. For example, some methylenedioxyphenyl compounds are known to induce certain P450 isozymes. The kinetics of such interactions, including the concentration required for induction or inhibition (Ki or IC50 values), would be critical in predicting its potential for drug-drug interactions. Mechanism-based inhibition, where a reactive metabolite forms a stable complex with the enzyme, can lead to a long-lasting loss of enzyme activity.

Theoretical Implications for In Vitro Drug-Drug Interactions

The potential for this compound to interact with the CYP450 system has significant theoretical implications for in vitro drug-drug interactions. If this compound is a substrate, inhibitor, or inducer of a major CYP isoform like CYP3A4, it could affect the metabolism of co-administered drugs that are also processed by the same enzyme.

Receptor Binding Dynamics of this compound

The interaction of a steroid with its receptor is a critical determinant of its biological action. For an anabolic-androgenic steroid, the primary targets are the androgen receptor (AR) and, to varying extents, other steroid hormone receptors such as the progesterone receptor (PR).

The androgen receptor is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. nih.gov Upon binding with an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it modulates the expression of target genes responsible for the development and maintenance of male secondary sexual characteristics and anabolic effects in tissues like skeletal muscle. nih.gov

To contextualize the potential AR binding affinity of this compound, it is useful to examine the relative binding affinities (RBAs) of structurally related androgens. The RBA is typically determined through competitive binding assays, where the steroid of interest competes with a high-affinity radiolabeled ligand, such as methyltrienolone (B1676529) (R1881), for binding to the AR. nih.gov

Interactive Data Table: Relative Binding Affinities of Selected Anabolic-Androgenic Steroids for the Androgen Receptor

| Steroid | Chemical Name | Relative Binding Affinity (%) for AR |

| Androstanolone | Dihydrotestosterone (DHT) | 60–120 |

| Methyltestosterone | 17α-Methyltestosterone | 45–125 |

| Metandienone | Δ1-17α-Methyltestosterone | Data not available, but known to be a potent agonist |

| Mestanolone | 17α-Methyl-DHT | 100–125 |

This table is populated with data for structurally related compounds to provide a comparative context for the potential AR binding affinity of this compound.

Given its structure as a methylated derivative of an etiocholane steroid, it is plausible that this compound exhibits a significant affinity for the androgen receptor. The presence of the 1-ene modification (a double bond between the first and second carbon atoms) in the A-ring, as seen in compounds like metandienone, can also influence binding affinity and anabolic activity.

Specific data on the interaction of this compound with the progesterone receptor is not documented in available research. However, many synthetic androgens exhibit some degree of binding to the PR. The degree of this interaction can vary significantly based on the specific structural features of the steroid.

Interactive Data Table: Relative Binding Affinities of Selected Anabolic Steroids for the Progesterone Receptor

| Steroid | Chemical Name | Relative Binding Affinity (%) for PR |

| Norethisterone | 17α-Ethynyl-19-nortestosterone | 155–156 |

| Levonorgestrel | 17α-Ethynyl-18-methyl-19-nortestosterone | 170 |

| Methyltestosterone | 17α-Methyltestosterone | 3 |

This table includes data for other anabolic steroids to illustrate the range of potential progesterone receptor binding affinity and is for comparative purposes only.

Interactions with other steroid receptors, such as the estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), are also possible for synthetic steroids. However, these interactions are often weaker than those with the AR and PR. The structural modifications of this compound would ultimately determine its selectivity profile across the spectrum of steroid hormone receptors.

Analytical Chemistry Methodologies for Methyl 1 Etiocholenolol and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is an essential tool for the separation of Methyl-1-etiocholenolol and its metabolites from complex biological samples. Both gas chromatography (GC) and liquid chromatography (LC) are extensively utilized, each offering distinct advantages for the analysis of this class of steroids.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For steroids like this compound, which possess polar functional groups, derivatization is a critical step to enhance their volatility and thermal stability, making them amenable to GC analysis.

To improve the chromatographic properties and mass spectrometric behavior of this compound and its hydroxylated metabolites, derivatization of the hydroxyl groups is necessary. The most common approach is silylation, which involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.

A widely used silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst such as ammonium iodide (NH4I) and a reducing agent like dithioerythritol. This reagent mixture effectively converts hydroxyl groups into their corresponding TMS ethers. For instance, the derivatization of this compound would result in the formation of its bis-TMS derivative. This process significantly reduces the polarity of the molecule, decreases its boiling point, and minimizes unwanted interactions with the GC column, leading to improved peak shape and resolution.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Steroids

| Derivatization Reagent | Abbreviation | Target Functional Groups |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Carboxyl |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxyl |

Under electron ionization (EI) conditions in the mass spectrometer, the derivatized this compound molecule undergoes characteristic fragmentation, generating a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation of TMS-derivatized steroids is well-documented and provides valuable structural information.

For the bis-TMS derivative of a compound structurally similar to this compound, such as a dehydrometabolite, a molecular ion ([M]⁺) at m/z 446 would be expected. The mass spectrum would likely be characterized by several diagnostic fragment ions. A prominent fragmentation pathway for TMS-derivatized steroids involves the cleavage of the silyl group and parts of the steroid backbone. For 17α-methyl steroids, specific fragmentations can be indicative of the structure. For instance, ions resulting from the loss of a methyl group ([M-15]⁺) or a trimethylsilanol group ([M-90]⁺) are commonly observed. The fragmentation pattern of dehydrometabolites of similar compounds has been reported to show a molecular weight of 446 amu as a bis-TMS derivative zlibrary.to. Anti-doping laboratories may target the underivatized parent compound with a mass-to-charge ratio (m/z) of 304.47 in GC-MS analysis nih.gov.

Table 2: Predicted Key Mass Fragments for bis-TMS Derivatized this compound Metabolite

| m/z | Proposed Fragment |

|---|---|

| 446 | Molecular Ion ([M]⁺) |

| 431 | [M-CH₃]⁺ |

| 356 | [M-TMSOH]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in steroid analysis, offering high sensitivity and specificity without the need for derivatization. This technique is particularly well-suited for the analysis of both the parent compound and its conjugated (e.g., glucuronidated or sulfated) metabolites.

UPLC-HR-MS/MS systems, such as those utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provide exceptional analytical capabilities for the detection of this compound and its metabolites. UPLC offers rapid and highly efficient separations, resulting in sharper peaks and improved sensitivity compared to conventional HPLC.

High-resolution mass spectrometry allows for the determination of the accurate mass of precursor and product ions, enabling the calculation of elemental compositions. This is a powerful tool for the confident identification of unknown metabolites. For instance, the high mass accuracy of an Orbitrap or QTOF instrument can distinguish between isobaric interferences, which have the same nominal mass but different elemental formulas. This is crucial in untargeted metabolomics studies where numerous endogenous and exogenous compounds are present in a biological sample.

Targeted Screening: In a targeted approach, the LC-MS/MS instrument is set to monitor for specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) that are characteristic of this compound and its known metabolites. This method offers the highest sensitivity and is ideal for quantifying known analytes. For example, a targeted method for a dehydrometabolite of this compound could monitor the transition of the precursor ion at m/z 446.3 to a specific product ion at m/z 143.1 nih.gov. The selection of these transitions is based on the fragmentation patterns observed in the MS/MS spectra of the reference standards.

Untargeted Screening: Untargeted screening methods aim to detect any and all compounds in a sample that may be related to the administration of a particular substance. This is particularly useful for identifying novel metabolites of designer steroids like this compound. High-resolution mass spectrometry is essential for this approach. The instrument acquires full-scan mass spectra over a wide mass range, and the data is then processed to identify ions with accurate masses corresponding to potential metabolites. Putative metabolites can be identified by searching for expected mass shifts from the parent drug due to common metabolic transformations (e.g., hydroxylation, oxidation, demethylation). For example, a search for ions with a mass difference of +15.9949 Da (oxygen) from the parent compound could indicate the presence of a hydroxylated metabolite. The identity of these potential metabolites is then confirmed by analyzing their fragmentation patterns in MS/MS spectra.

Table 3: Comparison of Targeted and Untargeted Screening Methods

| Feature | Targeted Screening | Untargeted Screening |

|---|---|---|

| Goal | Quantify known analytes | Identify all detectable analytes |

| Selectivity | High | Moderate to High |

| Sensitivity | High | Lower than targeted |

| Compound Coverage | Limited to predefined list | Broad |

| Data Analysis | Straightforward | Complex |

Development and Validation of Analytical Protocols for Research Purposes

For the quantitative analysis of this compound and its metabolites in research settings, it is crucial to develop and validate robust analytical methods. pharmaguideline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability, accuracy, and reproducibility of the results. actascientific.comdemarcheiso17025.com This is a regulatory requirement in many fields and is guided by international standards, such as those from the International Council for Harmonisation (ICH). pharmaguideline.comamsbiopharma.com

The development of an analytical protocol for a steroidal compound like this compound typically involves chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). helsinki.finih.govwada-ama.org

Method Development Considerations:

Sample Preparation: A critical step is the extraction of the analyte from the sample matrix (e.g., biological fluids, cell culture media). This often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. scispace.comscielo.br For GC-MS analysis, a derivatization step, such as silylation, is often required to increase the volatility and thermal stability of the steroid. scielo.brdiva-portal.org

Chromatographic Separation: The choice of chromatographic column and mobile phase (for HPLC) or temperature program (for GC) is optimized to achieve good separation of the analyte from matrix components and potential metabolites. scielo.br

Detection: Mass spectrometry is a highly specific and sensitive detection method, ideal for identifying and quantifying steroids at low concentrations. nih.govresearchgate.net

Validation Parameters: Once a method is developed, it must be validated by assessing a set of key performance characteristics: pharmaguideline.comaltabrisagroup.com

Specificity/Selectivity: This ensures that the signal measured is solely from the analyte of interest, without interference from other compounds in the sample matrix.

Linearity and Range: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified concentration range. altabrisagroup.com The relationship is assessed by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.995. demarcheiso17025.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. Acceptance criteria are typically within 80-120% recovery.

Precision: Precision is the measure of agreement among a series of measurements from the same sample. It is evaluated at two levels:

Repeatability (intra-assay precision): The precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). Precision is reported as the relative standard deviation (%RSD), which should typically be ≤15%. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. actascientific.com

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in mobile phase composition or column temperature), providing an indication of its reliability during normal usage.

Interactive Table: Example Validation Parameters for an HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (Range: 1-100 ng/mL) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.998 |

| Accuracy (% Recovery) | 80 - 120% | 95.7% - 104.2% |

| Precision - Repeatability | %RSD ≤ 15% | 4.5% |

| Precision - Intermediate | %RSD ≤ 15% | 6.8% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |

| Specificity | No interfering peaks at analyte retention time | Pass |

Due to a lack of available scientific research on the specific theoretical and computational studies of this compound, this article cannot be generated at this time. Extensive searches for molecular modeling, docking simulations, quantum chemical calculations, and structure-activity relationship (SAR) derivations pertaining to this compound did not yield the specific data required to populate the requested sections and subsections.

The existing information on this compound is primarily found in online forums and product listings, which are not suitable sources for a professional, authoritative scientific article. There is a notable absence of peer-reviewed scientific literature detailing the computational and theoretical analyses that form the basis of the requested article outline.

Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the prompt, the generation of this article is not possible without the foundational research data.

Theoretical and Computational Studies on Methyl 1 Etiocholenolol

Structure-Activity Relationship (SAR) Derivations Based on Theoretical Models

Computational Prediction of Biological Activities

There are no published studies that have used computational methods to predict the biological activities of Methyl-1-etiocholenolol. Therefore, no data table of predicted activities, target receptors, or binding affinities can be generated.

Comparative Analysis with Other Steroidal Compounds

Similarly, the lack of computational data for this compound prevents any meaningful comparative analysis with other well-characterized steroidal compounds. Such an analysis would typically involve comparing calculated parameters like molecular shape, electrostatic potential, and docking scores against a range of androgens and other steroids to infer potential similarities or differences in biological action. Without initial computational studies on this compound, a comparative data table cannot be created.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for initial structural characterization of Methyl-1-etiocholenolol?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural features. Compare spectral data with known analogs (e.g., 5β-mestanolone) to identify deviations in methyl group positioning or stereochemistry . For reproducibility, document solvent systems, instrument calibration parameters, and reference standards in the "Materials and Methods" section, adhering to IUPAC nomenclature guidelines .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Provide step-by-step protocols for synthesis, including reagent purity, reaction temperatures, and purification techniques (e.g., column chromatography). Use controlled experiments to validate yields and purity (>95% by HPLC). Include raw spectral data (e.g., IR, H/C NMR) in supplementary materials, referencing prior studies on related steroids .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodology : Employ non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Address variability by reporting confidence intervals and effect sizes .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

- Methodology : Conduct a systematic review using PRISMA guidelines to aggregate in vitro/vivo studies. Apply meta-analysis to assess heterogeneity (e.g., I statistic) and identify confounding variables (e.g., cytochrome P450 isoforms). Validate findings via targeted LC-MS/MS assays measuring specific metabolites .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology : Design accelerated stability studies using factorial designs (e.g., 2 factorial) to test pH (1–13) and temperature (4–60°C). Monitor degradation via UV-Vis spectroscopy and quantify degradation products using validated HPLC methods. Apply Arrhenius kinetics to predict shelf life .

Q. How can researchers address ethical concerns in studies involving this compound’s anabolic effects?

- Methodology : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For human trials, ensure informed consent documents detail risks (e.g., hepatotoxicity) and anonymize participant data. For animal studies, follow ARRIVE guidelines for humane endpoints .

Data Presentation and Validation

Q. What criteria determine inclusion/exclusion of outliers in spectroscopic datasets?

- Methodology : Apply Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Justify exclusions with residual analysis and report raw vs. processed data in supplementary files. For NMR, validate peak assignments using 2D experiments (e.g., COSY, HSQC) .

Q. How should researchers validate computational models predicting this compound’s receptor interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.